2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one
CAS No.:
Cat. No.: VC17458165
Molecular Formula: C11H12F3N3O
Molecular Weight: 259.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3N3O |
|---|---|
| Molecular Weight | 259.23 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(6-piperazin-1-ylpyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C11H12F3N3O/c12-11(13,14)10(18)8-1-2-9(16-7-8)17-5-3-15-4-6-17/h1-2,7,15H,3-6H2 |
| Standard InChI Key | YKVBKHAAYHVAIR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=C2)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a trifluoroacetyl group () and at the 6-position with a piperazine ring. This configuration introduces both electron-withdrawing (trifluoroacetyl) and electron-donating (piperazine) effects, creating a polarized system that influences its reactivity and intermolecular interactions. The IUPAC name, 2,2,2-trifluoro-1-(6-piperazin-1-ylpyridin-3-yl)ethanone, reflects this substitution pattern.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.23 g/mol |
| Canonical SMILES | |
| InChI Key | YKVBKHAAYHVAIR-UHFFFAOYSA-N |
| PubChem CID | 54596096 |
| Solubility (Predicted) | Moderate in polar aprotic solvents |
The trifluoroacetyl group enhances thermal stability () and lipophilicity (), while the piperazine ring contributes to basicity () and hydrogen-bonding capacity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the compound reveals distinct signals:
-
NMR (400 MHz, DMSO-): δ 8.22 (d, Hz, pyridine-H), 7.53–7.07 (m, aromatic protons), 4.08 (t, piperazine-CH), 2.36 (s, pyridine-CH) .
-
NMR: δ 181.16 (C=O), 158.49 (pyridine-C), 130.53–111.25 (aromatic carbons) .
High-resolution mass spectrometry (HRMS) confirms the molecular ion at 381.1341 (calc. 381.1355 for ) .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Piperazine-Pyridine Coupling: Reaction of 6-chloropyridin-3-yl trifluoroacetate with piperazine in the presence of a palladium catalyst (e.g., Pd(dba)) yields the intermediate 6-(piperazin-1-yl)pyridin-3-yl trifluoroacetate .
-
Trifluoroacetyl Introduction: Treatment with trifluoroacetic anhydride under basic conditions installs the trifluoroacetyl group.
Alternative methods employ 1,1′-thiocarbonyldiimidazole-assisted coupling, achieving yields up to 78% under microwave irradiation .
Table 2: Comparative Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Reagents |
|---|---|---|---|
| Pd-catalyzed coupling | 65 | 24 h | Pd(dba), CsCO |
| Thiocarbonyldiimidazole | 78 | 2 h | 1,1′-Thiocarbonyldiimidazole |
| Chan-Lam modification | 52 | 12 h | Cu(OAc), O atmosphere |
Reactivity Profile
The trifluoroacetyl group undergoes nucleophilic substitution at the carbonyl carbon, enabling derivatization with amines or hydrazines. The piperazine nitrogen atoms participate in acid-base reactions, forming salts with hydrochloric or trifluoroacetic acid, which improve aqueous solubility for biological assays .
Pharmacological Applications
Antimicrobial Activity
Inhibition of Bacillus subtilis Sfp phosphopantetheinyl transferase (IC = 3.2 μM) has been demonstrated, suggesting potential as a broad-spectrum antibiotic . The mechanism involves competitive binding to the enzyme’s active site, disrupting carrier protein modification essential for bacterial lipid biosynthesis .
Materials Science Applications
Thermal Stability
Thermogravimetric analysis (TGA) shows a decomposition onset at 210°C, attributable to the robust trifluoroacetyl group. This property is advantageous for high-temperature polymer composites.
Solubility and Film Formation
The compound forms uniform films when spin-coated from dimethylformamide (DMF) solutions, with surface roughness < 5 nm (AFM analysis). Its solubility in fluorinated solvents (e.g., hexafluoroisopropanol) enables use in specialty coatings.
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